molecular formula C17H12N2OS B14372090 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-52-2

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one

Katalognummer: B14372090
CAS-Nummer: 90180-52-2
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: QQYITGZPVUWPRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an indene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with indeno[1,2-C][1,2]thiazole-4-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    Benzothiazole: Contains a benzene ring fused with a thiazole ring, similar to the indene-thiazole fusion in 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

Uniqueness

This compound is unique due to its specific fusion of an indene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This unique structure can lead to different reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

90180-52-2

Molekularformel

C17H12N2OS

Molekulargewicht

292.4 g/mol

IUPAC-Name

3-(benzylamino)indeno[1,2-c][1,2]thiazol-4-one

InChI

InChI=1S/C17H12N2OS/c20-16-13-9-5-4-8-12(13)15-14(16)17(21-19-15)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2

InChI-Schlüssel

QQYITGZPVUWPRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C3C(=NS2)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.